![molecular formula C14H31NO3 B14351980 2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-46-8](/img/no-structure.png)
2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) is an organic compound that belongs to the class of alcohols and ethers This compound is characterized by the presence of a heptyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can be achieved through a multi-step process involving the following key steps:
Alkylation: The initial step involves the alkylation of 3-bromopropanol with heptyl alcohol in the presence of a base such as potassium carbonate. This reaction yields 3-(heptyloxy)propanol.
Amination: The next step involves the reaction of 3-(heptyloxy)propanol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. This reaction forms 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol).
Industrial Production Methods
In an industrial setting, the production of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-{[3-(Butyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Pentyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Hexyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) is unique due to its heptyloxy group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
| 91374-46-8 | |
Molekularformel |
C14H31NO3 |
Molekulargewicht |
261.40 g/mol |
IUPAC-Name |
2-[3-heptoxypropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-13-18-14-7-8-15(9-11-16)10-12-17/h16-17H,2-14H2,1H3 |
InChI-Schlüssel |
HKDWDDFMRWACNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOCCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


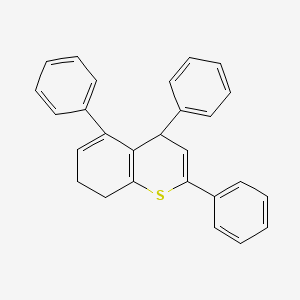

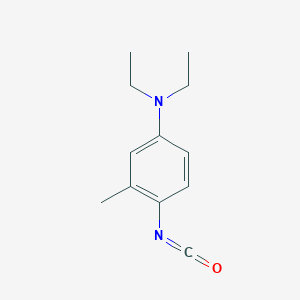
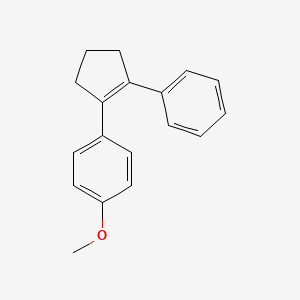
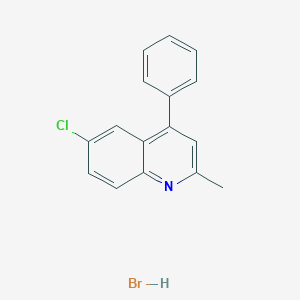
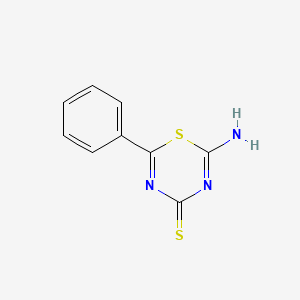
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
